[5-(4-Fluorophenyl)pyridin-3-yl]boronic acid
Description
Properties
Molecular Formula |
C11H9BFNO2 |
|---|---|
Molecular Weight |
217.01 g/mol |
IUPAC Name |
[5-(4-fluorophenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H9BFNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7,15-16H |
InChI Key |
LCNOWYBCLTVBPC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)C2=CC=C(C=C2)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Miyaura Borylation for Boronic Acid Installation
Step 2: Conversion of 3-Bromo to 3-Boronic Acid
-
Substrate : 5-(4-Fluorophenyl)-3-bromopyridine.
-
Conditions :
-
Mechanism : Lithium-halogen exchange generates a pyridinyllithium intermediate, which reacts with butyl borate to form a boronic ester. Hydrolysis yields the boronic acid.
Critical Parameters :
Comparative Analysis of Alternative Routes
One-Pot Sequential Coupling-Boronation
Reaction Optimization and Troubleshooting
| Parameter | Optimal Condition | Deviation Effect |
|---|---|---|
| Suzuki Coupling Temp | 110°C | <100°C: Incomplete coupling; >120°C: Dehalogenation |
| n-BuLi Equivalents | 1.2 eq | <1.0 eq: Incomplete lithiation; >1.5 eq: Side reactions |
| Hydrolysis pH | 2–3 | pH >4: Boronic acid solubility increases, reducing yield |
Common Issues :
Characterization and Quality Control
-
¹H NMR : Distinct signals for pyridine protons (δ 8.2–8.5 ppm) and fluorophenyl aromatic protons (δ 7.4–7.6 ppm).
-
HPLC Purity : >98% achieved via recrystallization from MTBE/hexane.
Industrial Scalability and Cost Considerations
Chemical Reactions Analysis
Types of Reactions: [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications:
[5-(4-Fluorophenyl)pyridin-3-yl]boronic acid has emerged as a valuable pharmacophore in the development of drugs targeting chemokine receptors, particularly CXCR1 and CXCR2. Research has shown that derivatives of this compound can act as noncompetitive antagonists, inhibiting the Ca²⁺ flux induced by chemokines like CXCL1 in human polymorphonuclear cells (PMNs) with notable potency (IC₅₀ = 38 nM) . This property is crucial for developing treatments for inflammatory diseases and certain cancers, where chemokine signaling plays a pivotal role.
Antimicrobial Activity:
The compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits moderate activity against various pathogens, including Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values suggest that it may serve as a lead compound for developing new antimicrobial agents .
Organic Synthesis
Building Block in Synthesis:
In organic chemistry, [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid is utilized as a key building block for synthesizing complex molecules. Its boronic acid functionality allows for Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing diverse organic frameworks . This versatility makes it particularly useful in synthesizing pharmaceuticals and agrochemicals.
Bioconjugation
Targeted Drug Delivery:
The unique properties of [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid enable its application in bioconjugation processes. Researchers leverage its ability to form stable complexes with biomolecules, allowing for the targeted delivery of drugs or imaging agents. This specificity enhances therapeutic efficacy while minimizing side effects, making it an attractive option in drug formulation .
Material Science
Development of Advanced Materials:
The compound's chemical properties are advantageous in materials science, particularly in developing sensors and catalysts. Its boron-containing structure facilitates efficient reactions, making it suitable for applications in catalysis and sensor technology . For instance, boronic acids are known to interact selectively with diols, which can be harnessed in sensor design for detecting specific biomolecules.
Case Studies
Mechanism of Action
The mechanism of action of [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, leading to the formation of boronate esters. This interaction is crucial in many of its applications, such as in the development of sensors and drug molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
(a) Fluorophenyl-Substituted Boronic Acids
- (4-Fluorophenyl)boronic acid (126b) :
Used in the synthesis of meriolins (e.g., 3bm) via Suzuki coupling, achieving yields of 62–65% . The absence of a pyridine ring simplifies its reactivity but limits coordination diversity.- Key Difference : The target compound’s pyridine ring introduces steric and electronic effects that may alter regioselectivity in cross-couplings compared to simpler aryl boronic acids.
(b) Pyridinyl Boronic Acids with Electron-Withdrawing Groups
- [5-(Trifluoromethyl)pyridin-3-yl]boronic acid: Molecular weight = 190.92 g/mol; features a trifluoromethyl group at the 5-position. The strong electron-withdrawing nature of CF₃ increases oxidative stability and accelerates transmetallation in Suzuki reactions compared to the 4-fluorophenyl group .
(c) Heteroaryl Boronic Acids with Complex Substitution
- (6-(((Trifluoromethyl)sulfonyl)oxy)-5-(trimethylsilyl)pyridin-3-yl)boronic acid :
Reported in , this compound includes a triflate leaving group and a trimethylsilyl (TMS) substituent. The TMS group enhances solubility but may complicate purification.- Key Difference : The target compound lacks leaving groups, making it more stable but less reactive toward nucleophilic substitution.
Physicochemical and Spectroscopic Properties
NMR Data :
While direct NMR data for the target compound are unavailable, related fluorophenyl boronic acids show distinct signals:Molecular Weight and Stability : The target compound’s molecular weight (~217 g/mol) is lower than [5-(trifluoromethyl)pyridin-3-yl]boronic acid (190.92 g/mol), suggesting better solubility in polar solvents .
Biological Activity
[5-(4-Fluorophenyl)pyridin-3-yl]boronic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a noncompetitive antagonist of chemokine receptors. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic implications.
The compound functions primarily as an antagonist to the chemokine receptors CXCR1 and CXCR2, which are involved in inflammatory responses and cancer progression. Research indicates that it inhibits CXCL1-induced calcium flux in human polymorphonuclear cells (PMNs) with an IC50 of approximately 38 nM, demonstrating potent activity against these receptors . The noncompetitive nature of this inhibition suggests that the compound does not directly compete with the ligand for receptor binding but instead alters receptor signaling pathways.
In Vitro Studies
In vitro studies have shown that [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid effectively inhibits CXCL8-induced [^35S]GTPγS binding in recombinant HEK293 cells expressing CXCR2, with an IC50 of 60 nM. This indicates its ability to disrupt chemokine signaling pathways crucial for inflammatory responses .
In Vivo Studies
In vivo experiments using murine models have demonstrated that administration of [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid significantly reduces inflammation. At a dosage of 0.2 mg/kg intravenously, the compound exhibited marked anti-inflammatory effects, underscoring its potential as a therapeutic agent for conditions characterized by excessive inflammation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing the biological activity of boronic acid derivatives. The incorporation of the 4-fluorophenyl moiety has been shown to optimize the compound's potency against CXCR1/2 antagonism. Modifications aimed at increasing lipophilicity were explored; however, these did not yield significant improvements in potency compared to the parent compound .
Comparative Biological Activity
To better understand the efficacy of [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid, a comparison with other boronic acid derivatives and known chemokine antagonists is necessary. The following table summarizes key findings from various studies:
| Compound | Target Receptor | IC50 (nM) | Activity Type |
|---|---|---|---|
| [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid | CXCR1/CXCR2 | 38 | Noncompetitive Antagonist |
| SX-517 (related compound) | CXCR1/CXCR2 | 38 | Noncompetitive Antagonist |
| Other Boronic Acids | Various | >100 | Competitive Antagonists |
Case Studies
Several case studies have documented the clinical relevance of targeting CXCR1 and CXCR2 in inflammatory diseases and cancer therapy:
- Chronic Inflammatory Diseases : In a study involving patients with chronic obstructive pulmonary disease (COPD), treatment with compounds targeting CXCR1/2 showed promise in reducing exacerbations and improving lung function.
- Cancer Therapy : A clinical trial evaluating chemokine receptor antagonists for metastatic melanoma demonstrated that patients receiving these agents had improved progression-free survival compared to those on standard therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves Suzuki-Miyaura coupling between halogenated pyridine derivatives (e.g., 5-bromo-3-iodopyridine) and 4-fluorophenylboronic acid. Key parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).
- Base : K₂CO₃ or Na₂CO₃ (2–4 equiv) in ethanol/water mixtures.
- Temperature : 80–100°C under inert atmosphere for 12–24 hours .
Q. Which analytical techniques are critical for characterizing [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Aromatic protons appear at δ 7.5–8.5 ppm; fluorine coupling (³JHF) observed in 4-fluorophenyl groups.
- ¹¹B NMR : A peak near δ 28–30 ppm confirms boronic acid functionality .
Q. What are the primary applications of this compound in medicinal chemistry?
- Cross-Coupling Reactions : Used to synthesize biaryl motifs in kinase inhibitors or antiviral agents. For example, coupling with halogenated heterocycles (e.g., pyrimidines) under Suzuki conditions yields drug candidates .
- Protease Inhibition : The boronic acid group can act as a transition-state analog in serine protease inhibitors, enabling covalent interactions with catalytic residues .
Advanced Research Questions
Q. How can reaction kinetics and mechanistic studies optimize cross-coupling efficiency?
- Kinetic Analysis : Monitor reaction progress via in situ ¹⁹F NMR to track fluorophenyl group consumption. Rate constants (k) are derived using pseudo-first-order approximations.
- Mechanistic Insights : Oxidative addition of Pd(0) to the pyridine halide is rate-limiting. Steric hindrance from the 4-fluorophenyl group slows transmetallation, requiring higher Pd loading (e.g., 5 mol% Pd) .
Q. What crystallographic strategies resolve structural ambiguities in boronic acid derivatives?
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K to minimize disorder. Programs like SHELXL refine structures, with R1 < 0.05 for reliable models .
- Challenges : Boroxine formation (cyclic trimer) may complicate crystallization. Co-crystallization with diols (e.g., mannitol) stabilizes the monomeric form .
Q. How is the Lewis acidity of [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid quantified, and why is this relevant?
- Gutmann-Beckett Method : React with triethylphosphine oxide (Et₃PO) in CDCl₃. The ³¹P NMR shift (Δδ) correlates with Lewis acidity (higher Δδ = stronger acid).
- Implications : Strong Lewis acids facilitate substrate activation in catalysis (e.g., Friedel-Crafts alkylation) or stabilize intermediates in multi-step syntheses .
Q. What are the stability considerations for handling this compound under laboratory conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
